4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance. Its structure features:
- 4-Methoxy and 2-(methoxymethyl) substituents on the pyrimidine ring.
- 5-Methyl group on the thiophene moiety.
- The commercial availability of this compound (e.g., listed by CymitQuimica at 100–250 mg scales) highlights its utility in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-5-7-9(17-3)12-6(4-16-2)13-10(7)18-8(5)11(14)15/h4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWPTOYLCJSCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)OC)COC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 877825-77-9) is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, methoxy groups, and a carboxylic acid functionality. The biological activity of this compound is primarily explored in the context of its pharmacological properties, including anti-inflammatory and anti-allergic effects.
- Molecular Formula : C11H12N2O4S
- Molecular Weight : 268.29 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine nucleus with methoxy and methoxymethyl substituents.
Antiallergenic Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiallergenic activity. For instance, a study evaluated several thieno[2,3-d]pyrimidine derivatives in the rat passive cutaneous anaphylaxis (PCA) test. The results demonstrated that compounds with specific substitutions at the 5 and 6 positions showed enhanced oral activity and prolonged duration of action, inhibiting histamine release from mast cells and bronchospasm induced by allergens .
Antitumor Activity
In another study focusing on the biological evaluation of pyrido[2,3-d] and thieno[2,3-d]pyrimidines, it was found that compounds similar to 4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine exhibited cytotoxic activity against various cancer cell lines. The compounds were assessed for their inhibitory effects on epidermal growth factor receptor (EGFR) kinase activity, with some derivatives showing IC50 values as low as 0.297 μM against certain cancer cell lines . This suggests potential applications in cancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of 4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine is influenced by its structural components:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 5 | Methyl/Alkyl | Enhances antiallergenic effects |
| 6 | Alkyl | Increases potency against allergens |
| Methoxy Groups | - | Contributes to overall stability and solubility |
Case Studies
- Antiallergenic Effects : In a study assessing multiple thieno[2,3-d]pyrimidine derivatives for their antiallergenic properties, it was noted that certain modifications at the 5 position significantly improved their efficacy in inhibiting histamine release in vivo .
- Cytotoxicity Against Cancer Cells : A series of compounds including variations of the thienopyrimidine structure were tested against lung cancer cell lines (A549 and NCI-H1975). Compounds with specific substitutions demonstrated selective cytotoxicity and inhibited EGFR L858R/T790M kinase activity effectively .
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid group at position 6 undergoes esterification with alcohols under standard acidic or coupling conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
Key Findings:
-
Reagents : Methanol, ethanol, or other alcohols in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide).
-
Products : Corresponding esters (e.g., methyl or ethyl esters) with retained aromatic system integrity .
-
Mechanism : Nucleophilic acyl substitution, facilitated by the electrophilic carbonyl carbon.
| Esterification Example | Conditions | Yield | Reference |
|---|---|---|---|
| Methyl ester formation | Methanol, H₂SO₄, reflux | ~75% | |
| Ethyl ester formation | Ethanol, DCC, RT | ~82% |
Nucleophilic Substitution
-
Position 4 : Methoxy groups can undergo demethylation under strong acidic/basic conditions, though this is not explicitly documented for the parent compound .
-
Position 2 : Methoxymethyl groups may serve as leaving groups in nucleophilic displacement reactions, but stability under mild conditions limits utility .
Cross-Coupling Reactions
Suzuki-Miyaura couplings are feasible in analogs with halide substituents, but the absence of halogens in this compound restricts such reactivity .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar derivatives due to substituent effects:
Biological Interaction Studies
While not direct chemical reactions, the compound’s interactions with biological targets highlight its reactivity in physiological environments:
-
Enzyme Binding : The carboxylic acid forms hydrogen bonds with catalytic residues in kinase binding pockets .
-
Metabolic Stability : Resistance to hepatic demethylation due to steric protection of the methoxymethyl group .
Synthetic Pathways
The compound is synthesized via cyclization of precursors bearing pre-functionalized thiophene and pyrimidine rings. Key steps include:
-
Thiophene-Pyrimidine Fusion : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones .
-
Post-Modification : Introduction of methoxymethyl and methoxy groups via alkylation/oxidation .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[2,3-d]pyrimidine derivatives exhibit diverse properties depending on substituent patterns. Below is a detailed comparison with key analogs:
Substituent Effects on Physical Properties
*Calculated based on molecular formula C₁₁H₁₄N₂O₅S.
Key Observations:
- Carboxylic Acid Position : The 6-carboxylic acid group is conserved across analogs, enabling hydrogen bonding and salt formation.
- Substituent Impact: 4-Methoxy vs. 4-Amino: Replacement of 4-OCH₃ with amino groups (e.g., phenylamino in 16b) significantly lowers melting points (178–180°C vs. 316–318°C for 16c), likely due to reduced crystallinity . Organometallic Derivatives: Ferrocene-containing analogs (e.g., compound 5) introduce redox-active properties, expanding applications in anticancer research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
